Tetrabromophthalic anhydride

Catalog No.
S589251
CAS No.
632-79-1
M.F
C8Br4O3
M. Wt
463.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabromophthalic anhydride

CAS Number

632-79-1

Product Name

Tetrabromophthalic anhydride

IUPAC Name

4,5,6,7-tetrabromo-2-benzofuran-1,3-dione

Molecular Formula

C8Br4O3

Molecular Weight

463.7 g/mol

InChI

InChI=1S/C8Br4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11

InChI Key

QHWKHLYUUZGSCW-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC2=O

Solubility

Insoluble (NTP, 1992)
INSOL IN WATER, ALC; SLIGHTLY SOL IN BENZENE; SLIGHTLY SOL IN ORG SOLVENTS; SOL IN NITROBENZENE
Insoluble in alcohol. Slightly soluble in ketone, chlorinated and aromatic solvents.

Synonyms

4,5,6,7-Tetrabromo-1,3-isobenzofurandione; 4,5,6,7-Tetrabromoisobenzofuran-1,3-dione; Bromphthal; FG 4000; FireMaster PHT 4; NSC 4874; PHT 4; Saytex RB 49; Tetrabromophthalic Acid Anhydride;

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC2=O

Tetrabromophthalic anhydride is a chemical compound with the molecular formula C8Br4O3C_8Br_4O_3 and a molecular weight of 463.7 g/mol. It is recognized for its high bromine content, which contributes to its unique properties and reactivity. This compound appears as a white to light yellow crystalline solid and is primarily used in the production of various polymeric materials due to its ability to enhance flame retardancy and thermal stability .

  • Toxicity: Studies suggest potential for skin and eye irritation, respiratory problems upon inhalation, and endocrine disruption [2, 3].
  • Flammability: TBPA is not considered flammable but can

The biological activity of tetrabromophthalic anhydride has not been extensively studied, but it is known to possess potential toxicity due to its brominated structure. Compounds with high bromine content can exhibit endocrine-disrupting properties and may pose risks to aquatic organisms. Further research is necessary to fully understand its biological effects and mechanisms of action in living systems.

The synthesis of tetrabromophthalic anhydride typically involves the bromination of phthalic anhydride using bromine in the presence of a catalyst such as tin(IV) chloride and fuming sulfuric acid. The process generally follows these steps:

  • Preparation: Mix fuming sulfuric acid with phthalic anhydride until dissolved.
  • Bromination: Gradually add bromine at controlled temperatures (30°C, 60°C, and 80°C) over a series of hours, allowing for complete reaction at each stage.
  • Isolation: After the reaction, the product is filtered and washed, followed by extraction with ethyl acetate to yield purified tetrabromophthalic anhydride .

Tetrabromophthalic anhydride is primarily used in:

  • Flame Retardants: Incorporated into polymers to enhance fire resistance.
  • Polymer Production: Acts as a building block for various resins and copolymers.
  • Chemical Intermediates: Utilized in the synthesis of other brominated compounds for specialized applications.

Tetrabromophthalic anhydride shares similarities with other brominated phthalic compounds but stands out due to its unique tetrabromo substitution pattern. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
Phthalic AnhydrideC8H4O3C_8H_4O_3Base compound, less reactive
Tetrachlorophthalic AnhydrideC8Cl4O3C_8Cl_4O_3Chlorinated analog, different reactivity
Dibromophthalic AnhydrideC8H2Br2O3C_8H_2Br_2O_3Lower bromine content

Tetrabromophthalic anhydride is unique due to its high bromine content, which significantly enhances its flame-retardant properties compared to these similar compounds. Its synthesis method also allows for specific control over product characteristics that are not achievable with less brominated analogs .

Physical Description

Tetrabromophthalic anhydride is a pale yellow crystalline solid. (NTP, 1992)
DryPowde

Color/Form

NEEDLES FROM ACETIC ACID-XYLENE
Pale yellow crystalline solid

XLogP3

4.1

Melting Point

535.1 to 536.9 °F (NTP, 1992)
275.0 °C
279.5-280.5 °C

UNII

Q8E543QKMK

GHS Hazard Statements

Aggregated GHS information provided by 527 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 441 of 527 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 86 of 527 companies with hazard statement code(s):;
H317 (94.19%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

632-79-1

Wikipedia

Tetrabromophthalic anhydride

Methods of Manufacturing

3,4,5,6-Tetrabromophthalic anhydride can be prepared by reacting phthalic anhydride and bromine in a mixture of concentrated sulfuric acid and 70% hydrogen peroxide in the presence of catalytic amounts of iodine or in chlorosulfonic acid containing a small amount of sulfur.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
1,3-Isobenzofurandione, 4,5,6,7-tetrabromo-: ACTIVE

Dates

Modify: 2023-08-15

Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry

Sanwang Li, Balázs Klencsár, Lieve Balcaen, Filip Cuyckens, Frederic Lynen, Frank Vanhaecke
PMID: 28050907   DOI: 10.1021/acs.analchem.6b04388

Abstract

Quantitative determination of the candidate drug molecule and its metabolites in biofluids and tissues is an inevitable step in the development of new pharmaceuticals. Because of the time-consuming and expensive nature of the current standard technique for quantitative metabolite profiling, i.e., radiolabeling followed by high-performance liquid chromatography (HPLC) with radiodetection, the development of alternative methodologies is of great interest. In this work, a simple, fast, sensitive, and accurate method for the quantitative metabolite profiling of an amino group containing drug (levothyroxine) and its metabolites in human plasma, based on precolumn derivatization followed by HPLC-inductively coupled plasma mass spectrometry (ICPMS), was developed and validated. To introduce a suitable "heteroelement" (defined here as an element that is detectable with ICPMS), an inexpensive and commercially available reagent, tetrabromophthalic anhydride (TBPA) was used for the derivatization of free NH
-groups. The presence of a known number of I atoms in both the drug molecule and its metabolites enabled a cross-validation of the newly developed derivatization procedure and quantification based on monitoring of the introduced Br. The formation of the derivatives was quantitative, providing a 4:1 stoichiometric Br/NH
ratio. The derivatives were separated via reversed-phase HPLC with gradient elution. Bromine was determined via ICPMS at a mass-to-charge ratio of 79 using H
as a reaction gas to ensure interference-free detection, and iodine was determined at a mass-to-charge ratio of 127 for cross-validation purposes. The method developed shows a fit-for-purpose accuracy (recovery between 85% and 115%) and precision (repeatability <15% RSD). The limit of quantification (LoQ) for Br was approximately 100 μg/L.


Carbonic anhydrase activators. Part 24. High affinity isozymes I, II and IV activators, derivatives of 4-(4-chlorophenylsulfonylureido-amino acyl)ethyl-1H-imidazole

A Scozzafava, C T Supuran
PMID: 10699381   DOI: 10.1016/s0928-0987(99)00086-x

Abstract

N-1-Tritylsulfenyl histamine was synthesized by reaction of histamine (Hst) with tetrabromophthalic anhydride followed by protection of its imidazole moiety with tritylsulfenyl chloride. After hydrazinolysis, it afforded a key intermediate which was derivatized at the aminoethyl group in order to obtain new types of activators of the zinc enzyme carbonic anhydrase (CA, EC 4.2.1.1). Reaction of the key intermediate with 4-chlorophenylsulfonylureido amino acids (cpu-AA) in the presence of carbodiimides afforded, after deprotection of the imidazolic nitrogen atom, a series of compounds with the general formula cpu-AA-Hst (cpu, 4-ClC(6)H(4)SO(2)NHCO). Some structurally related dipeptide derivatives with the general formula cpu-AA1-AA2-Hst (AA, AA1 and AA2 represent amino acyl moieties) were also prepared by a strategy similar to that applied for the amino acyl compounds mentioned above. The new derivatives proved to be efficient activators of three CA isozymes. Best activity was detected against hCA I and bCA IV, for which some of the new compounds showed affinities in the 1-10 nM range (h, human; b, bovine isozymes). hCA II, on the other hand, was less prone to activation by the new derivatives, which possessed affinities around 20-50 nM for this isozyme. This new class of CA activators might lead to the development of drugs/diagnostic agents for CA deficiency syndrome, a genetic disease of bone, brain and kidneys.


Polybrominated diphenyl ether (PBDE) flame retardants

F Rahman, K H Langford, M D Scrimshaw, J N Lester
PMID: 11482396   DOI: 10.1016/s0048-9697(01)00852-x

Abstract

Polybrominated diphenyl ether, PBDE, flame retardants are now a world-wide pollution problem reaching even remote areas. They have been found to bioaccumulate and there are concerns over the health effects of exposure to PBDEs, they also have potential endocrine disrupting properties. They are lipophilic compounds so are easily removed from the aqueous environment and are predicted to sorb onto sediments and particulate matter or to fatty tissue, aiding their distribution throughout the environment. PBDEs are structurally similar to PCBs and DDT and, therefore, their chemical properties, persistence and distribution in the environment follow similar patterns. Concentrations of PBDEs found in environmental samples are now higher than those of PCBs. Evidence to date demonstrates that PBDEs are a growing problem in the environment and concern over their fate and effects is warranted. The manufacture of reactive and additive flame retardants is briefly discussed and their fate and behaviour in the environment is assessed. PBDE toxicology is reviewed and methods of analysis are evaluated.


Nonmutagenicity of tetrabromophthalic anhydride and tetrabromophthalic acid in the ames Salmonella/microsome mutagenicity test

J T Macgregor, M Friedman
PMID: 339076   DOI: 10.1016/0027-5107(77)90245-7

Abstract




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